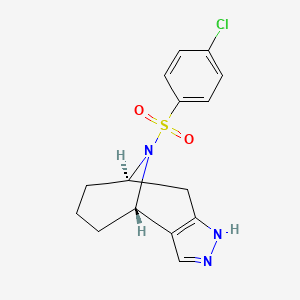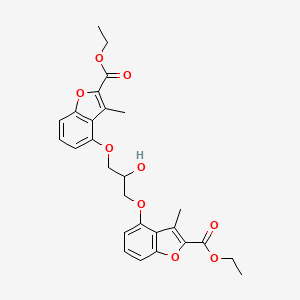
Verrucene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verrucene is a naturally occurring sesquiterpene compound that has been isolated from various marine organisms, particularly sponges. It is known for its complex molecular structure and potential biological activities, making it a subject of interest in chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Verrucene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and reduction reactions to form the characteristic sesquiterpene structure. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as biotransformation using microbial cultures and advanced chemical synthesis are being explored to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Verrucene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are used under controlled conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
Verrucene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which Verrucene exerts its effects involves interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can modulate signaling pathways related to inflammation and cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Farnesol: Another sesquiterpene with similar structural features but different biological activities.
Germacrene: Shares the sesquiterpene backbone but has distinct functional groups and reactivity.
Bisabolene: A sesquiterpene with comparable molecular weight and structure but different sources and applications.
Uniqueness of Verrucene
This compound stands out due to its unique molecular structure, which includes multiple rings and functional groups that contribute to its diverse reactivity and biological activities
Propiedades
Número CAS |
123085-81-4 |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(1R,5E,7Z,11R,13R,14S,15R,17R)-13,19-dimethylspiro[3,10,16-trioxatetracyclo[11.8.0.01,17.011,15]henicosa-5,7,18-triene-14,2'-oxirane]-4,9-dione |
InChI |
InChI=1S/C21H24O6/c1-13-7-8-20-11-24-16(22)5-3-4-6-17(23)26-14-10-19(20,2)21(12-25-21)18(14)27-15(20)9-13/h3-6,9,14-15,18H,7-8,10-12H2,1-2H3/b5-3+,6-4-/t14-,15-,18-,19-,20-,21+/m1/s1 |
Clave InChI |
OBDCZVPQHSXTML-RXJRPKKOSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/C=C\C(=O)O[C@@H]4C[C@]3([C@@]5([C@@H]4O2)CO5)C |
SMILES canónico |
CC1=CC2C3(CC1)COC(=O)C=CC=CC(=O)OC4CC3(C5(C4O2)CO5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


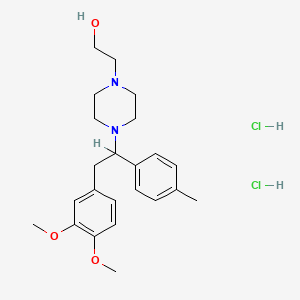

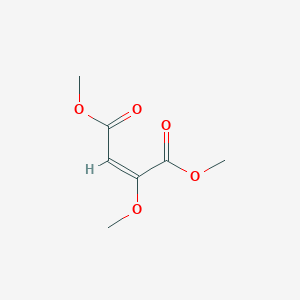

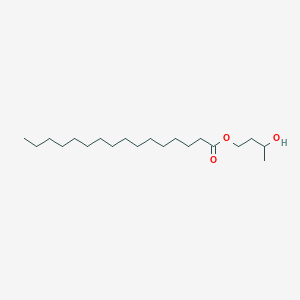
![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)




